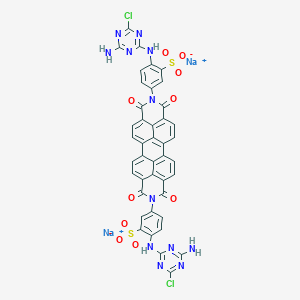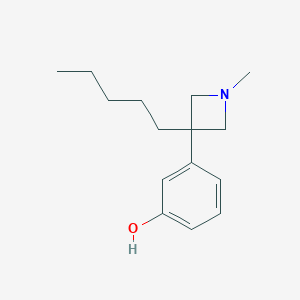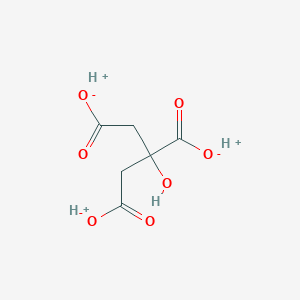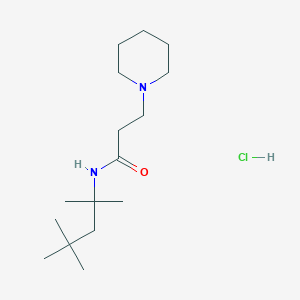
3,4-Diphenyl-2,5-dihydrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenyl-2,5-dihydrothiophene, also known as DPDT, is an organic compound that belongs to the class of thiophene derivatives. DPDT has been found to exhibit a range of interesting properties, making it an important compound in scientific research. In
Mechanism Of Action
The mechanism of action of 3,4-Diphenyl-2,5-dihydrothiophene is not well understood. However, it is believed that 3,4-Diphenyl-2,5-dihydrothiophene interacts with proteins and enzymes in the body, leading to changes in their activity and function.
Biochemical And Physiological Effects
3,4-Diphenyl-2,5-dihydrothiophene has been found to exhibit a range of biochemical and physiological effects. 3,4-Diphenyl-2,5-dihydrothiophene has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease. 3,4-Diphenyl-2,5-dihydrothiophene has also been shown to have antibacterial and antifungal properties, making it a potential agent for the treatment of infectious diseases.
Advantages And Limitations For Lab Experiments
3,4-Diphenyl-2,5-dihydrothiophene has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use in experiments. 3,4-Diphenyl-2,5-dihydrothiophene is also stable under a range of conditions, making it a reliable compound for use in experiments. However, 3,4-Diphenyl-2,5-dihydrothiophene has some limitations. It is not soluble in water, which can make it difficult to use in aqueous solutions. 3,4-Diphenyl-2,5-dihydrothiophene is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research involving 3,4-Diphenyl-2,5-dihydrothiophene. One area of research is the development of new organic electronics using 3,4-Diphenyl-2,5-dihydrothiophene as a building block. Another area of research is the development of new organic materials for use in catalysis and sensing applications. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Diphenyl-2,5-dihydrothiophene and its potential therapeutic applications.
Synthesis Methods
3,4-Diphenyl-2,5-dihydrothiophene can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The most common method for synthesizing 3,4-Diphenyl-2,5-dihydrothiophene is the Suzuki coupling reaction, which involves the reaction of 2,3-dibromothiophene with phenylboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
3,4-Diphenyl-2,5-dihydrothiophene has been found to exhibit a range of interesting properties, making it an important compound in scientific research. 3,4-Diphenyl-2,5-dihydrothiophene has been used in the development of organic electronics, such as organic field-effect transistors, organic light-emitting diodes, and organic solar cells. 3,4-Diphenyl-2,5-dihydrothiophene has also been used in the development of organic materials for use in catalysis and sensing applications.
properties
CAS RN |
100989-94-4 |
|---|---|
Product Name |
3,4-Diphenyl-2,5-dihydrothiophene |
Molecular Formula |
C16H14S |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
3,4-diphenyl-2,5-dihydrothiophene |
InChI |
InChI=1S/C16H14S/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
HYSBHZMKJNYZNM-UHFFFAOYSA-N |
SMILES |
C1C(=C(CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(=C(CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
synonyms |
3,4-DIPHENYL-2,5-DIHYDRO-THIOPHENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)

![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)





